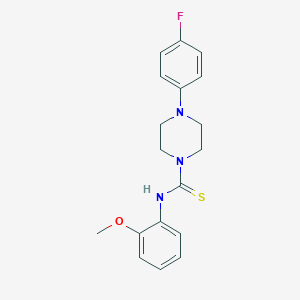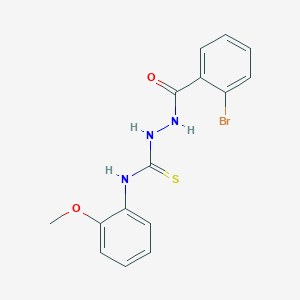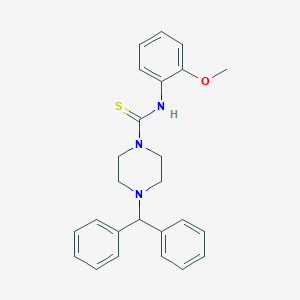![molecular formula C21H22F3NO4 B215887 4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTFTHP and has been studied extensively for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of DMTFTHP is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. DMTFTHP has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects:
DMTFTHP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTFTHP can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. In vivo studies have shown that DMTFTHP can reduce inflammation, improve cognitive function, and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMTFTHP for lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and signaling cascades. However, one limitation of DMTFTHP is its relatively complex synthesis method, which can make it difficult to obtain in large quantities for certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMTFTHP. One potential area of focus is the development of new drug candidates based on the structure of DMTFTHP for the treatment of various diseases. Another potential direction is the investigation of the potential use of DMTFTHP as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMTFTHP and its potential therapeutic benefits.
Synthesemethoden
The synthesis of DMTFTHP involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a series of further reactions, including the addition of a tetrahydro-2H-pyran-4-carboxamide group, to yield the final compound.
Wissenschaftliche Forschungsanwendungen
DMTFTHP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMTFTHP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, DMTFTHP has been studied for its mechanism of action and potential therapeutic benefits. In material science, DMTFTHP has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide |
|---|---|
Molekularformel |
C21H22F3NO4 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C21H22F3NO4/c1-27-17-7-6-14(13-18(17)28-2)20(8-10-29-11-9-20)19(26)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
BDDSTTIHXFMOGB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)
